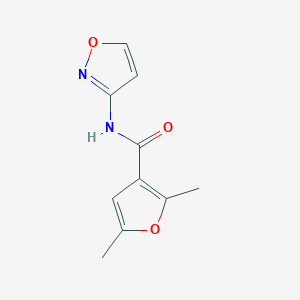

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-6-5-8(7(2)15-6)10(13)11-9-3-4-14-12-9/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEREOIIQXEBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788465 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE can be achieved through several methods. One common approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as gold-catalyzed tandem cyclization, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions, such as halogenation or alkylation, can modify the functional groups on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues with Isoxazole Moieties

Isoxazole-containing compounds are prevalent in medicinal chemistry due to their metabolic stability and diverse bioactivity.

Key Observations :

Triazole-Containing Derivatives

Triazole rings are known for their versatility in drug design, often enhancing binding affinity through hydrogen bonding.

| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Triazole + Thiadiazine | Variable R-groups | Antimicrobial, Antifungal | |

| 1,2,4-Triazolo[4,3-a]pyrimidines | Triazole + Pyrimidine | Halogen or aryl substitutions | Anticancer, Enzyme inhibition | |

| 2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide | Triazolopyrimidine + Chlorophenyl | Benzyl, thioether, chloro-methoxy | High target affinity (unspecified) |

Key Observations :

- Triazole derivatives exhibit broader pharmacological profiles (e.g., antimicrobial, enzyme inhibition) compared to the furan-isoxazole hybrid, which is specialized for anticancer activity .

- The benzyl group in ’s compound enhances hydrophobic interactions with protein targets, a feature absent in the dimethyl-substituted furan of the target compound .

Pharmacokinetic and Functional Comparisons

- ’s 4-methoxyphenyl group could mitigate this via increased lipophilicity .

- Target Specificity : The isoxazole moiety in the target compound and ’s analog may interact with similar biological targets (e.g., kinases or receptors), but the furan amide’s planar structure might favor DNA topoisomerase inhibition .

- Metabolic Stability : Isoxazole rings are generally resistant to oxidative metabolism, which could prolong the half-life of these compounds compared to triazole derivatives .

Q & A

Q. What are the established synthetic routes and characterization methods for N-(3-isoxazolyl)-2,5-dimethyl-3-furamide?

The synthesis of structurally analogous compounds (e.g., N-(1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides) involves cyclization reactions and coupling steps. Key methods include:

- Cyclization : Formation of the isoxazole or thiazole ring using nitrile oxides or thioureas.

- Amide Coupling : Reaction of furancarboxylic acid derivatives with amine-functionalized heterocycles. Characterization relies on NMR spectroscopy (e.g., H and C in DMSO-d6) to confirm regiochemistry and purity, complemented by thin-layer chromatography (TLC) for intermediate monitoring .

Q. How can researchers optimize solubility and bioavailability for in vitro studies?

Pharmaceutically acceptable salts (e.g., hydrochloride or sulfate salts) are commonly employed to enhance solubility. For example, related isoxazole-triazole-pyridine derivatives use hydrochloric acid to form stable hydrochloride salts, improving aqueous solubility for biological assays .

Q. What preliminary assays are recommended to evaluate biological activity?

- Enzyme Inhibition : Screen against kinases or receptors (e.g., FLT3) using fluorescence-based assays.

- In Vitro Stress Models : Test in neuronal or adrenal cell lines under oxidative stress conditions.

- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess efficacy in stress-related disorders?

- Animal Models : Use chronic unpredictable stress (CUS) models in rodents, measuring cortisol levels and behavioral endpoints (e.g., forced swim test).

- Combination Therapy : Co-administer with agents targeting comorbid conditions (e.g., anxiety or ulcers), as seen in studies of TT001/TT002 enantiomers .

- Dose Optimization : Conduct pharmacokinetic studies to determine brain penetration, leveraging techniques like LC-MS/MS for quantification .

Q. How can contradictions in enantiomer activity be resolved?

For compounds like TT001 (R-enantiomer) and TT002 (S-enantiomer), discrepancies in stress-modulating effects require:

- Chiral Chromatography : Separate enantiomers and test individually in receptor-binding assays.

- Molecular Docking : Compare interactions with targets (e.g., GABA receptors or glucocorticoid receptors) using computational modeling.

- In Vivo Stereoselectivity Studies : Administer pure enantiomers and monitor behavioral outcomes (e.g., open-field test) .

Q. What strategies address inconsistencies in biological data across structural analogs?

- SAR Analysis : Systematically vary substituents (e.g., chlorophenyl vs. trifluoromethyl groups) and correlate with activity.

- Meta-Analysis : Aggregate data from analogs (e.g., isoxazole-triazole derivatives) to identify conserved pharmacophores.

- Counter-Screening : Test inactive analogs as negative controls to validate target specificity .

Methodological Notes

- Stereochemistry : Use chiral auxiliaries or catalysts during synthesis to control enantiomeric excess .

- In Vivo Dosing : Adjust for species-specific metabolic rates (e.g., 10 mg/kg in rodents ≈ 0.81 mg/kg in humans) .

- Data Validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.